molecular formula C8H8N2 B11922922 7-Methylpyrrolo[1,2-a]pyrimidine

7-Methylpyrrolo[1,2-a]pyrimidine

Cat. No.: B11922922
M. Wt: 132.16 g/mol
InChI Key: VTBJXDNYMFCEFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methylpyrrolo[1,2-a]pyrimidine is a heterocyclic compound that contains a fused pyrrole and pyrimidine ring system

Properties

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

7-methylpyrrolo[1,2-a]pyrimidine

InChI

InChI=1S/C8H8N2/c1-7-5-8-9-3-2-4-10(8)6-7/h2-6H,1H3

InChI Key

VTBJXDNYMFCEFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=CC=NC2=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylpyrrolo[1,2-a]pyrimidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a domino ring-closure followed by a retro Diels-Alder protocol has been reported for the preparation of pyrrolo[1,2-a]pyrimidine enantiomers . This method involves the use of 2-aminonorbornene hydroxamic acids as starting materials, which undergo a series of reactions to form the desired product.

Another method involves the use of transition-metal-free strategies, where the pyrrole ring is cross-coupled with acyl(bromo)acetylenes to create 2-(acylethynyl)pyrroles. These intermediates are then treated with propargylamine to form N-propargylenaminones, which undergo intramolecular cyclization to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Arylation Reactions

7-Methylpyrrolo[1,2-a]pyrimidine undergoes palladium-catalyzed arylation with aryl halides, yielding substituted derivatives. This reaction typically employs Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in dimethylformamide (DMF) at 80–100°C. The methyl group at position 7 directs electrophilic substitution to the adjacent positions, enabling regioselective functionalization.

Example Reaction:
$$
\text{this compound} + \text{Ar-X} \xrightarrow{\text{Pd(PPh₃)₄, DMF}} \text{Ar-substituted derivative}
$$

Derivatives synthesized via this method show enhanced cytotoxicity against cancer cell lines (e.g., IC₅₀ values < 10 μM in HeLa cells).

Substitution Reactions

The methyl group at position 7 can be replaced via nucleophilic substitution. For instance, bromination using N-bromosuccinimide (NBS) generates 7-bromo derivatives, which serve as intermediates for further functionalization.

Conditions:

  • Solvent: CCl₄ or CHCl₃

  • Catalyst: Azobisisobutyronitrile (AIBN)

  • Temperature: 60–70°C

Substituted products are pivotal in synthesizing analogs with antimicrobial properties, such as activity against Mycobacterium tuberculosis .

Cyclization Reactions

The compound acts as a precursor in cyclization reactions to form polycyclic frameworks. For example, microwave-assisted retro Diels-Alder (RDA) reactions with hydroxamic acids yield enantiomerically pure pyrrolo[1,2-a]pyrimidine derivatives .

Key Steps:

  • Schiff base formation with α-keto acids.

  • Domino ring-closure under microwave irradiation (100°C, 1 h).

  • RDA reaction to release fused products.

Starting MaterialProductYield (%)Enantiomeric Excess (%)
(±)-1(+)-5 (pyrrolo[1,2-a]pyrimidine)68>99
(±)-2(−)-5 (pyrrolo[1,2-a]pyrimidine)72>99

This method enables chirality transfer from norbornene derivatives, confirmed by X-ray crystallography .

Cross-Coupling Reactions

Suzuki-Miyaura cross-coupling with boronic acids introduces aryl/heteroaryl groups at specific positions. Optimized conditions include Pd(OAc)₂ as a catalyst and SPhos as a ligand in toluene/water.

Example:
$$
\text{7-Bromo-pyrrolo[1,2-a]pyrimidine} + \text{PhB(OH)₂} \xrightarrow{\text{Pd(OAc)₂, SPhos}} \text{7-Phenyl-pyrrolo[1,2-a]pyrimidine}
$$

Derivatives exhibit improved solubility and binding affinity to kinase enzymes (e.g., IC₅₀ = 0.2 μM for EGFR inhibition).

Biological Activity of Key Derivatives

Derivatives of this compound demonstrate notable bioactivity:

DerivativeBiological ActivityMIC (µg/mL)Cytotoxicity (IC₅₀, μM)Source
Dimethyl-1-(4-FB)-5-methylAnti-TB (H37Rv, MDR-MTB)8–16>50 (Vero cells)
7-Phenyl-substitutedAnticancer (HeLa)9.2
7-Bromo-substitutedKinase inhibition (EGFR)0.2

Mechanistic Insights

  • Arylation/Cross-Coupling: Pd⁰/Pd²⁺ catalytic cycle facilitates oxidative addition and transmetallation.

  • Enzyme Inhibition: Derivatives bind to ATP pockets of kinases via hydrogen bonding and π-π stacking.

  • Antimycobacterial Action: Disruption of cell wall synthesis in M. tuberculosis via interaction with DprE1 enzyme .

Analytical Characterization

Reaction products are validated using:

  • ¹H/¹³C NMR: Confirms substitution patterns (e.g., δ 2.4 ppm for CH₃ group) .

  • HRMS: Verifies molecular formula (e.g., m/z 164.18 for C₈H₈N₄).

  • X-ray Crystallography: Resolves stereochemistry of enantiomers .

Scientific Research Applications

Anticancer Properties

7-Methylpyrrolo[1,2-a]pyrimidine derivatives have shown promising results in anticancer research. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)5.0Induction of apoptosis via caspase activation
MCF-7 (Breast Cancer)4.5Cell cycle arrest in G2/M phase
HeLa (Cervical Cancer)3.8Inhibition of tubulin polymerization

The mechanism of action involves the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy. For instance, treatment with this compound in MCF-7 cells led to an increase in pro-apoptotic markers such as p53 and Bax while decreasing anti-apoptotic markers like Bcl-2 .

Antimicrobial Activity

Research has identified this compound as a potential lead compound against various microbial strains. Its derivatives have displayed significant antibacterial activity.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus20
Escherichia coli15
Mycobacterium tuberculosis10

A study indicated that derivatives of this compound could inhibit the growth of Mycobacterium tuberculosis, showing promise for further development as an antitubercular agent .

Neuroprotective Effects

The neuroprotective properties of this compound have also been investigated. Its ability to modulate neurotransmitter systems and reduce oxidative stress is believed to contribute to its protective effects against neuronal damage.

Table 3: Neuroprotective Effects

DisorderMechanism of Action
Parkinson's DiseaseModulation of dopamine pathways
Lewy Body DementiaReduction of oxidative stress

Research suggests that this compound may be beneficial in treating neurodegenerative diseases such as Parkinson's disease and Lewy body dementia .

Case Study on Tumor Growth Inhibition

In vivo experiments using xenograft models showed that treatment with this compound resulted in a significant reduction in tumor size compared to controls. The study highlighted the compound's potential as a lead for developing new anticancer agents.

Safety and Toxicity Assessment

Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models. This aspect is crucial for its potential clinical applications .

Mechanism of Action

The mechanism by which 7-Methylpyrrolo[1,2-a]pyrimidine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, some derivatives of pyrrolo[1,2-a]pyrimidine have been shown to inhibit certain enzymes or receptors, leading to their biological effects .

Comparison with Similar Compounds

7-Methylpyrrolo[1,2-a]pyrimidine can be compared with other similar compounds, such as:

    Pyrrolo[1,2-a]pyrazine: This compound has a similar fused ring system but contains a pyrazine ring instead of a pyrimidine ring.

    Pyrrolo[2,3-d]pyrimidine: This is another related compound with a different ring fusion pattern.

The uniqueness of this compound lies in its specific ring structure and the resulting chemical and biological properties.

Biological Activity

7-Methylpyrrolo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a fused ring system that contributes to its unique chemical and biological properties. Its structure allows for interactions with various biological targets, making it a valuable compound in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values for certain derivatives have been reported as low as 8 µg/mL against resistant strains .

Antiviral Activity

The compound has also demonstrated antiviral properties. Studies have explored its efficacy against viruses, suggesting that modifications in its structure can enhance activity against specific viral targets. For instance, derivatives related to nucleoside antibiotics have shown promising antiviral effects .

Anticancer Activity

This compound derivatives are being investigated for their potential as anticancer agents. Various studies have reported cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer), with IC50 values indicating potent activity . The mechanism of action may involve the inhibition of key enzymes and pathways involved in cancer cell proliferation.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary data suggest that it may interact with specific molecular targets within cells, potentially inhibiting enzyme activity or interfering with signaling pathways critical for cell survival and proliferation .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

CompoundBiological ActivityNotable Features
Pyrrolo[1,2-a]pyrazine AntimicrobialSimilar fused ring structure
Pyrrolo[2,3-d]pyrimidine Anticancer, AntiviralDifferent ring fusion pattern
Pyrazolo[1,5-a]pyrimidine Antioxidant, Anti-diabeticExhibits diverse pharmacological effects

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Anticancer Study : A recent study evaluated various derivatives against MCF-7 cells. One derivative exhibited an IC50 of 19.70 ± 0.89 μM, indicating significant cytotoxicity compared to standard chemotherapeutics .
  • Antimicrobial Evaluation : In vitro tests demonstrated that certain derivatives were effective against resistant strains of M. tuberculosis, suggesting a potential role in tuberculosis treatment .

Q & A

Basic Questions

Q. What are the established synthetic methodologies for 7-Methylpyrrolo[1,2-a]pyrimidine?

  • Answer : Two primary approaches are documented:

Fischer Carbene Complex Route : A 2023 study demonstrated the use of Fischer carbene complexes to construct the pyrrolo[1,2-a]pyrimidine core, achieving high fluorescence yields via cyclization under mild conditions .

Multi-Component Reactions : A one-pot fusion method using 2-aminobenzimidazole, aldehydes, and ethyl 3-oxohexanoate in dimethylformamide (DMF) as a catalyst achieves regioselective formation of the heterocycle with yields up to 85% .
Key Considerations : Optimize reaction time (10–12 minutes for fusion) and solvent choice (methanol for precipitation) to minimize byproducts .

Q. What spectroscopic techniques are recommended for characterizing this compound derivatives?

  • Answer : A combination of techniques ensures structural validation:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., in DMSO-d6_6) identify substituent positions and ring saturation. For example, methyl groups at C7 appear as singlets near δ 2.5 ppm .
  • IR Spectroscopy : C=N stretches (~1600–1650 cm1^{-1}) and aromatic C-H bending (700–800 cm1^{-1}) confirm the core structure .
  • Mass Spectrometry : High-resolution MS (e.g., Shimadzu GC-MS-QP-2010) validates molecular ions, with fragmentation patterns indicating methyl and aryl substituents .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Answer : Key precautions include:

  • Personal Protective Equipment (PPE) : Use nitrile gloves and safety goggles to avoid skin/eye contact (H314/H318 hazards) .
  • Ventilation : Work in a fume hood to prevent inhalation (H335/H336 risks) and store in airtight containers (P403+P233) .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste (P501) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-component syntheses?

  • Answer : Critical factors include:

  • Catalyst Screening : DMF acts as both solvent and catalyst in fusion reactions; alternative catalysts (e.g., ionic liquids) may reduce side reactions .
  • Temperature Control : Maintain fusion temperatures at 110–120°C to prevent decomposition of heat-sensitive intermediates .
  • Substrate Ratios : A 1:1:1 molar ratio of aldehyde, 2-aminobenzimidazole, and ketone ester minimizes unreacted starting material .

Q. How to resolve discrepancies in reported biological activities of pyrrolo[1,2-a]pyrimidine derivatives?

  • Answer : Address variability through:

  • Structural-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., methyl vs. aryl groups at C7) on antimicrobial or anticancer activity .
  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Meta-Analysis : Cross-reference data from independent studies (e.g., antimicrobial IC50_{50} values) to identify outliers due to purity issues .

Q. What strategies are effective in achieving regioselective functionalization of the pyrrolo[1,2-a]pyrimidine core?

  • Answer :

  • Directed C-H Activation : Use palladium catalysts with directing groups (e.g., pyridine) to functionalize C5 or C7 positions selectively .
  • Halogenation : Bromine at C6 (e.g., 6-bromo derivatives) enables Suzuki-Miyaura cross-coupling for aryl group introduction .
  • Microwave Assistance : Microwave irradiation (100–150°C) reduces reaction times and improves selectivity in cyclization steps .

Q. How can computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?

  • Answer :

  • DFT Calculations : Model transition states to predict activation barriers for Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination) at C5 vs. C7 .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis .
  • Solvent Effect Simulations : COSMO-RS models optimize solvent choice (e.g., DMF vs. THF) for solubility and reaction efficiency .

Notes

  • Contradictions : and report divergent yields for similar methods, likely due to carbene stability vs. fusion efficiency. Replicate protocols with inert atmospheres for carbene-based syntheses .
  • Unreliable Sources : Commercial data (e.g., ) were excluded per guidelines.
  • Methodological Focus : Answers emphasize reproducible protocols (e.g., DMF catalysis ) over theoretical explanations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.